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Compound of Interest

Compound Name: 4-O-p-Coumaroylquinic acid

Cat. No.: B15595745 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-O-p-
Coumaroylquinic acid, a significant natural phenolic compound. The information presented

herein is intended to support research and development efforts by providing detailed nuclear

magnetic resonance (NMR) and mass spectrometry (MS) data, along with the methodologies

for their acquisition.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry of 4-O-p-coumaroylquinic acid reveals a deprotonated

molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 337. This corresponds to the molecular

formula C₁₆H₁₈O₈. Tandem mass spectrometry (MS/MS) analysis of the parent ion at m/z 337

elicits a characteristic fragmentation pattern, which is crucial for its structural confirmation.

Key fragment ions observed in the MS/MS spectrum include:

m/z 191: This fragment corresponds to the deprotonated quinic acid moiety, resulting from

the cleavage of the ester bond.

m/z 173: This ion is formed by the loss of a water molecule from the quinic acid fragment.

m/z 163: This fragment arises from the p-coumaroyl moiety.
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This fragmentation pattern is instrumental in distinguishing 4-O-p-coumaroylquinic acid from

its isomers.

Ion Description Observed m/z

[M-H]⁻ 337

[Quinic acid - H]⁻ 191

[Quinic acid - H - H₂O]⁻ 173

[p-Coumaroyl - H]⁻ 163

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
The structural elucidation of 4-O-p-coumaroylquinic acid is heavily reliant on one- and two-

dimensional NMR spectroscopy. The following data has been reported for samples analyzed in

methanol-d4 (CD₃OD).

¹H NMR Data
The proton NMR spectrum of 4-O-p-coumaroylquinic acid exhibits characteristic signals for

both the quinic acid and p-coumaroyl moieties. A key diagnostic signal for the 4-O-acylation is

the downfield shift of the H-4 proton.
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 m

H-3 4.32 m

H-4 4.81 dd

H-5 4.32 m

H-6 m

H-7' (vinyl) d

H-8' (vinyl) d

H-2', H-6' (aromatic) d

H-3', H-5' (aromatic) d

Note: Complete specific chemical shifts and coupling constants for all protons are not fully

available in the reviewed literature. The overlapped signal at 4.32 ppm corresponds to both H-3

and H-5 protons.

¹³C NMR Data
The carbon-13 NMR spectrum provides further confirmation of the structure, with distinct

resonances for the carbonyl, aromatic, vinyl, and quinic acid carbons.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Chemical Shift (δ, ppm)

C-1 (Quinic Acid)

C-2 (Quinic Acid)

C-3 (Quinic Acid)

C-4 (Quinic Acid)

C-5 (Quinic Acid)

C-6 (Quinic Acid)

C=O (Carboxyl)

C=O (Ester)

C-1' (Aromatic)

C-2', C-6' (Aromatic)

C-3', C-5' (Aromatic)

C-4' (Aromatic)

C-7' (Vinyl)

C-8' (Vinyl)

Note: A complete tabulated list of ¹³C NMR chemical shifts is not readily available in the public

domain literature reviewed.

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental

execution. The following provides a general framework for the methodologies employed.

NMR Spectroscopy
Sample Preparation: Samples of 4-O-p-coumaroylquinic acid are typically dissolved in a

deuterated solvent, most commonly methanol-d4 (CD₃OD), to a concentration suitable for NMR

analysis (typically 1-10 mg/mL).
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Instrumentation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a

high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition Parameters (General):

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64 (or as needed for adequate signal-to-noise).

Relaxation Delay: 1-5 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters (General):

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2 seconds.

2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC experiments are utilized to

establish proton-proton and proton-carbon correlations, which are essential for unambiguous

signal assignment.

Mass Spectrometry (LC-MS)
Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol or a

water/acetonitrile mixture, often with the addition of a small amount of formic acid to promote

ionization.

Liquid Chromatography (LC):

Column: A reversed-phase C18 column is typically used.

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol is

commonly employed to achieve separation from other components.
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Flow Rate: 0.2-0.5 mL/min.

Mass Spectrometry (MS):

Ionization Source: Electrospray ionization (ESI) in negative ion mode is most effective for this

class of compounds.

Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is used

for accurate mass measurements.

MS/MS Analysis: Collision-induced dissociation (CID) is used to generate fragment ions for

structural confirmation.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 4-O-p-coumaroylquinic acid.
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Caption: Workflow for the spectroscopic identification of 4-O-p-coumaroylquinic acid.

To cite this document: BenchChem. [Spectroscopic Profile of 4-O-p-Coumaroylquinic Acid: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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